molecular formula C11H14FNO B15224751 2-Fluoro-4-(piperidin-2-yl)phenol

2-Fluoro-4-(piperidin-2-yl)phenol

Cat. No.: B15224751
M. Wt: 195.23 g/mol
InChI Key: SZKKAFDDEMURIF-UHFFFAOYSA-N
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Description

2-Fluoro-4-(piperidin-2-yl)phenol is an organic compound that features a fluorine atom, a piperidine ring, and a phenol group. This compound is of interest due to its unique chemical structure, which imparts specific properties and reactivity. It is used in various scientific research applications, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(piperidin-2-yl)phenol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Attachment of the Phenol Group: The phenol group can be introduced through electrophilic aromatic substitution reactions using phenol derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(piperidin-2-yl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols, amines

    Substitution: Various substituted phenols

Scientific Research Applications

2-Fluoro-4-(piperidin-2-yl)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(piperidin-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and piperidine ring play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(piperidin-4-yl)phenol
  • 2-Fluoro-4-(piperidin-3-yl)phenol
  • 2-Fluoro-4-(piperidin-1-yl)phenol

Uniqueness

2-Fluoro-4-(piperidin-2-yl)phenol is unique due to the specific position of the piperidine ring and the fluorine atom, which imparts distinct chemical and biological properties. This positional specificity can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

2-fluoro-4-piperidin-2-ylphenol

InChI

InChI=1S/C11H14FNO/c12-9-7-8(4-5-11(9)14)10-3-1-2-6-13-10/h4-5,7,10,13-14H,1-3,6H2

InChI Key

SZKKAFDDEMURIF-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CC(=C(C=C2)O)F

Origin of Product

United States

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